![molecular formula C18H20ClN5O2 B2974912 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 305868-07-9](/img/structure/B2974912.png)
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar purine core, with the various substituents adding complexity to the overall structure. The presence of the piperidine ring could introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Cardiovascular Activity
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione and its derivatives have been studied for their potential cardiovascular activity. Research indicates that certain compounds within this chemical class, including those with 8-alkylamino substitutions, have shown significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. Additionally, some derivatives demonstrated hypotensive activity, suggesting a potential role in managing blood pressure levels (Chłoń-Rzepa et al., 2004).
Crystal Structure Analysis
The crystal structure of related compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, has been analyzed to understand the geometric configuration and the molecular interactions within these molecules. Such studies provide insights into the compound's chemical behavior and potential interactions with biological targets (Karczmarzyk et al., 1995).
Psychotropic Potential
Investigations into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have revealed their potential as ligands for serotonin (5-HT) receptors, which could indicate psychotropic properties. Specifically, some derivatives displayed anxiolytic and antidepressant-like effects in animal models, highlighting the potential for therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied to understand their potential applications. For example, the synthesis of 1-benzyl-4-chloromethylpiperidine as a building block for pharmacologically interesting compounds showcases the chemical versatility and potential for creating a wide range of therapeutically relevant molecules (Rodríguez-Franco & Fernández-Bachiller, 2002).
Antimicrobial Activity
Some purine connected piperazine derivatives have been synthesized to act as inhibitors of Mycobacterium tuberculosis, showing promise as novel anti-tuberculosis agents. The designed compounds target the MurB enzyme to disrupt the biosynthesis of peptidoglycan, which is crucial for bacterial cell wall integrity (Konduri et al., 2020).
Mechanism of Action
Target of Action
It contains a benzimidazole moiety and a piperidine moiety , both of which are known to interact with various biological targets. Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzimidazoles and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzimidazoles and piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Benzimidazoles and piperidine derivatives have been associated with a wide range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could involve in-depth studies using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJQUDRHRSBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione |
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